![molecular formula C12H20N2O B13247139 4-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}cyclohexan-1-ol](/img/structure/B13247139.png)
4-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}cyclohexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}cyclohexan-1-ol is a complex organic compound that features a cyclohexane ring substituted with a hydroxyl group and an amino group linked to a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}cyclohexan-1-ol typically involves multiple steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or an amine.
Alkylation: The pyrrole ring is then alkylated using a suitable alkylating agent to introduce the 1-methyl group.
Amination: The alkylated pyrrole is reacted with cyclohexanone in the presence of a reducing agent to form the desired amino alcohol.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}cyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The amino group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Thionyl chloride in dichloromethane, phosphorus tribromide in tetrahydrofuran.
Major Products Formed
Oxidation: Formation of 4-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}cyclohexanone.
Reduction: Formation of 4-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}cyclohexane.
Substitution: Formation of 4-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}cyclohexyl chloride or bromide.
Scientific Research Applications
4-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}cyclohexan-1-ol has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound can be used to study the interactions of amino alcohols with biological systems, including enzyme inhibition and receptor binding.
Materials Science: It can be incorporated into polymers and other materials to impart specific properties, such as increased flexibility or improved thermal stability.
Mechanism of Action
The mechanism of action of 4-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}cyclohexan-1-ol depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
4-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}cyclohexanone: Similar structure but with a ketone group instead of a hydroxyl group.
4-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}cyclohexane: Similar structure but without the hydroxyl group.
4-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}cyclohexyl chloride: Similar structure but with a chloride substituent instead of a hydroxyl group.
Uniqueness
The presence of both a hydroxyl group and an amino group linked to a pyrrole ring makes 4-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}cyclohexan-1-ol unique
Properties
Molecular Formula |
C12H20N2O |
|---|---|
Molecular Weight |
208.30 g/mol |
IUPAC Name |
4-[(1-methylpyrrol-2-yl)methylamino]cyclohexan-1-ol |
InChI |
InChI=1S/C12H20N2O/c1-14-8-2-3-11(14)9-13-10-4-6-12(15)7-5-10/h2-3,8,10,12-13,15H,4-7,9H2,1H3 |
InChI Key |
PKSTYKFILUAHEQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC=C1CNC2CCC(CC2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Bromopyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B13247071.png)
![2-[(4-Aminobutyl)sulfanyl]-5-methyl-1,3,4-thiadiazole](/img/structure/B13247081.png)

![1-[5-(Aminomethyl)furan-3-yl]ethan-1-one hydrochloride](/img/structure/B13247086.png)
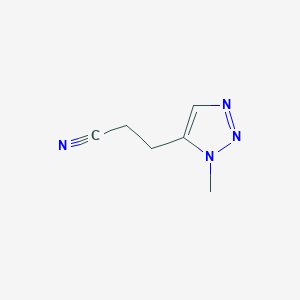
![6-Oxa-2-thiaspiro[4.5]decane-9-sulfonyl chloride](/img/structure/B13247101.png)
![2-[(5-Aminopentyl)sulfanyl]-4,5-dihydro-1,3-thiazole](/img/structure/B13247106.png)
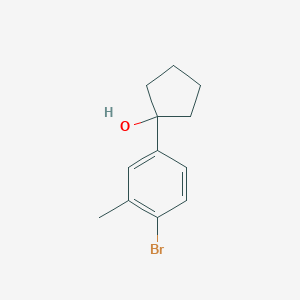
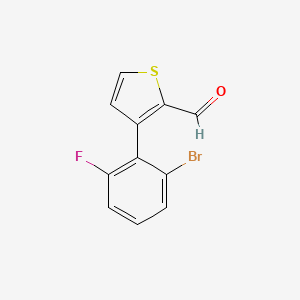
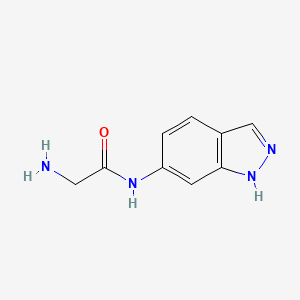

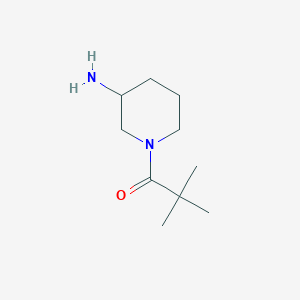
![Tert-butyl[(2,3-dimethylphenyl)methyl]amine](/img/structure/B13247138.png)

